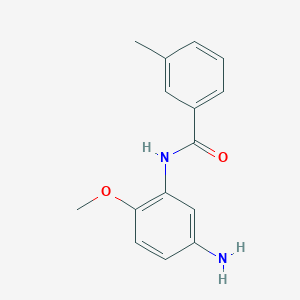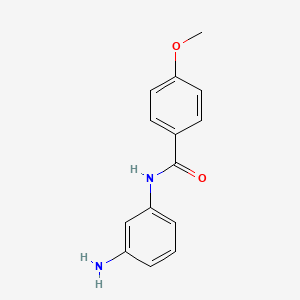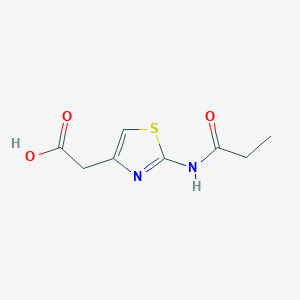
(2-Propionylamino-thiazol-4-YL)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Propionylamino-thiazol-4-YL)-acetic acid, also known as PTAA, is an organic compound belonging to the class of compounds known as thiazol-4-ylacetic acids. It is a colorless, water-soluble solid that is used in various laboratory and industrial applications. PTAA has been studied extensively, and its synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been well documented.
Applications De Recherche Scientifique
Antimicrobial Activity
(2-Propionylamino-thiazol-4-YL)-acetic acid and its derivatives have been studied extensively for their antimicrobial properties. Research shows that specific derivatives exhibit significant antimicrobial activities, particularly against certain strains of bacteria and fungi. For instance, the ethyl esters of {2‐[2‐(N, N‐Disubstituted thiocarbamoyl‐sulfanyl)acylamino ]thiazol‐4‐yl}acetic acid demonstrated substantial antimicrobial activities against various microorganisms, including Staphylococcus aureus, Staphylococcus epidermidis, and Candida albicans, with moderate to high Minimum Inhibitory Concentration (MIC) values (Ateş et al., 2003). Additionally, other synthesized compounds bearing the imidazo[2,1-b]thiazole moiety, including 1,2,4-triazoles and 1,3,4-thiadiazoles, also revealed promising antimicrobial activities against a range of bacterial and fungal species, with some even showing potential against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Potential
The anticancer activities of certain derivatives have been a subject of research as well. For instance, compounds synthesized from 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives were investigated and found to exhibit notable anticancer activity against various human tumor cell lines, especially melanoma-type cell lines, indicating the potential of these compounds in cancer treatment strategies (Duran & Demirayak, 2012).
Anti-Inflammatory and Analgesic Activities
A series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds showed activities comparable to conventional drugs like indomethacin and aspirin, making them interesting candidates for further pharmaceutical development (Attimarad, Khedr, & Aldhubiab, 2017).
Propriétés
IUPAC Name |
2-[2-(propanoylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-2-6(11)10-8-9-5(4-14-8)3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSCTINSVKNADG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine](/img/structure/B1341117.png)
![2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1341118.png)
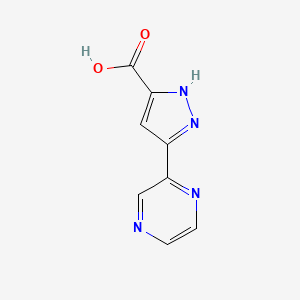
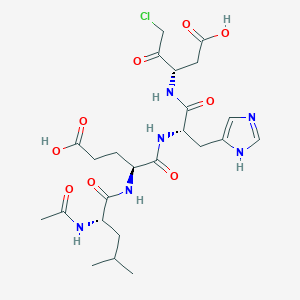
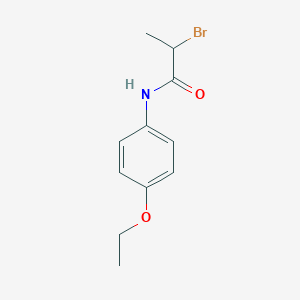
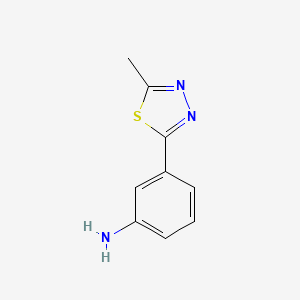
![[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B1341133.png)
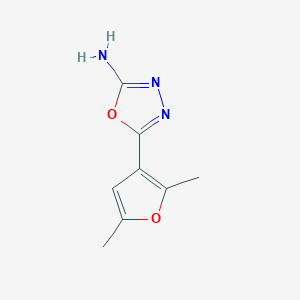

![2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1341144.png)

![3',4'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1341148.png)
